molecular formula C10H9Cl2NO B7901695 3,5-Dichloro-4-propoxybenzonitrile

3,5-Dichloro-4-propoxybenzonitrile

Cat. No.: B7901695
M. Wt: 230.09 g/mol
InChI Key: SWNMYPYQXFFHPL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-propoxybenzonitrile (C₁₀H₉Cl₂NO) is a halogenated benzonitrile derivative characterized by chlorine substituents at the 3- and 5-positions, a propoxy group (-OCH₂CH₂CH₃) at the 4-position, and a nitrile (-CN) functional group at the 1-position. This compound is a crystalline solid with an estimated melting point of 120–122°C and low water solubility, typical of lipophilic agrochemical intermediates. Its synthesis typically involves nucleophilic substitution of 3,5-dichloro-4-hydroxybenzonitrile with propyl bromide under basic conditions. The compound’s primary application lies in herbicide development, where its nitrile group and halogenated aromatic structure contribute to modes of action such as photosynthesis inhibition in plants. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a pivotal role in small-molecule refinement .

Properties

IUPAC Name

3,5-dichloro-4-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNMYPYQXFFHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The chlorination process can be carried out using sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 3,5-Dichloro-4-propoxybenzonitrile may involve large-scale chlorination and subsequent etherification reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-propoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

Scientific Research Applications

3,5-Dichloro-4-propoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-propoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3,5-Dichloro-4-propoxybenzonitrile with four analogous benzonitrile derivatives:

Compound Name Molecular Formula Substituents Melting Point (°C) Water Solubility (mg/L, 20°C) LogP Primary Application
This compound C₁₀H₉Cl₂NO 3-Cl, 5-Cl, 4-OPr 120–122 <10 ~3.5 Herbicide intermediate
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) C₇H₃Br₂NO 3-Br, 5-Br, 4-OH 194–196 130 2.87 Commercial herbicide
3,5-Dichloro-4-methoxybenzonitrile C₈H₅Cl₂NO 3-Cl, 5-Cl, 4-OMe 145–147 25 2.9 Agrochemical research
3,4,5-Trichlorobenzonitrile C₇H₂Cl₃N 3-Cl, 4-Cl, 5-Cl 165–167 Insoluble 3.8 Fungicide candidate
  • Substituent Size and Lipophilicity : The propoxy group in this compound increases its LogP (~3.5) compared to methoxy analogs (LogP ~2.9), enhancing membrane permeability but reducing water solubility. Bromoxynil’s hydroxyl group improves solubility but necessitates ester formulations for field use.
  • Environmental Persistence : The propoxy group’s larger alkyl chain may increase environmental persistence compared to methoxy or hydroxy derivatives, raising regulatory scrutiny.

Contrast with Non-Agrochemical Benzonitriles

Unlike phenolic compounds such as caffeic acid (3,4-dihydroxybenzeneacrylic acid), which are used in pharmacology and food additives due to antioxidant properties , chlorinated benzonitriles are specialized agrochemicals. The nitrile group’s electron-withdrawing nature and stability under UV exposure make these compounds more suitable for outdoor agricultural use compared to carboxylic acid derivatives.

Research Findings and Trends

  • Synthesis Optimization : Recent studies highlight microwave-assisted synthesis for this compound, reducing reaction times by 40% compared to conventional methods.
  • Structure-Activity Relationships (SAR) : Propoxy derivatives show 20–30% higher herbicidal efficacy than methoxy analogs in controlled trials, but field performance varies due to rainfall-induced leaching.
  • Toxicology : The compound’s LD₅₀ in rodents (>500 mg/kg) classifies it as moderately toxic, necessitating protective formulations.

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